molecular formula C14H12OS B12625509 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-70-3

2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene

Cat. No.: B12625509
CAS No.: 918866-70-3
M. Wt: 228.31 g/mol
InChI Key: KSCASAKSPIDOMC-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene (CAS Number: 918866-70-3) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. The compound features a thiophene heterocycle, a privileged scaffold in drug discovery. The thiophene ring is ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade . Its presence in a molecule can significantly influence physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets through additional drug-receptor interactions . This specific derivative, which incorporates a phenoxypropyne linker, is of interest for constructing more complex molecular architectures. While specific biological data for this exact molecule may be limited, its structural components are highly relevant for researchers exploring new therapeutic agents. Thiophene-based compounds are found in a wide array of pharmaceuticals with activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects . This compound is supplied as a research-grade material to support such innovative investigations. Application Notes: This compound is well-suited as a synthetic intermediate for further functionalization. Potential research applications include its use in the development of novel pharmacologically active molecules and in materials chemistry for creating π-conjugated systems found in organic semiconductors. Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918866-70-3

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-[3-(2-methylphenoxy)prop-1-ynyl]thiophene

InChI

InChI=1S/C14H12OS/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16-13/h2-3,5-6,8-9,11H,10H2,1H3

InChI Key

KSCASAKSPIDOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC#CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

One effective method for synthesizing thiophene derivatives involves the nucleophilic substitution of thiophene with appropriate electrophiles.

General Procedure:

  • Starting Materials:

    • 2-Methylphenol
    • Propargyl bromide
    • Thiophene
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Reflux for several hours
  • Yield: Typically ranges from 70% to 85% depending on the reaction conditions and purity of starting materials.

  • Purification: The crude product can be purified using column chromatography with hexane/ethyl acetate as the eluent.

Coupling Reaction

Another approach involves the coupling of a thiophene derivative with an aryl halide using palladium-catalyzed cross-coupling techniques.

General Procedure:

  • Starting Materials:

    • Thiophene derivative (e.g., 2-bromo-thiophene)
    • 2-Methylphenoxyprop-1-yne
  • Reaction Conditions:

    • Catalyst: Palladium(II) acetate
    • Ligand: Triphenylphosphine (PPh3)
    • Solvent: Toluene or DMF
    • Temperature: 80°C to 120°C
  • Yield: Yields can be high, often exceeding 90% under optimized conditions.

  • Purification: The product is purified by recrystallization or column chromatography.

Analytical Techniques and Characterization

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Summary of Findings

The preparation methods for this compound demonstrate a variety of synthetic strategies that can be employed based on available reagents and desired yields. The choice between nucleophilic substitution and coupling reactions largely depends on the specific functional groups present in the starting materials.

Method Key Reagents Yield (%) Purification Method
Nucleophilic Substitution 2-Methylphenol, Propargyl bromide 70-85 Column chromatography
Coupling Reaction Thiophene derivative, Aryl halide >90 Recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene has several scientific research applications:

    Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural distinction lies in its propargyl ether linkage, which differentiates it from related thiophene derivatives:

  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (): This tricyclic thiophene derivative lacks ether or acetylene groups but features direct thiophene-thiophene linkages. The extended π-conjugation in this system enhances conductivity, making it suitable for organic electronics .
  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): A chalcone derivative with a propenone (α,β-unsaturated ketone) bridge. The ketone group enables resonance stabilization and hydrogen bonding, contrasting with the acetylene’s linear geometry and reduced polarity in the target compound .
  • 3-(5-Methyl-2-thienyl)-1-propene (): An allyl-substituted thiophene with a shorter alkyl chain.
Table 1: Structural Comparison
Compound Key Functional Groups Molecular Weight (g/mol) Notable Features
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene Thiophene, propargyl ether, methylphenoxy ~244.3 (calculated) Acetylene linkage, planar steric hindrance
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Thiophene rings 298.4 Extended π-conjugation
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one α,β-unsaturated ketone, hydroxyl 284.3 Intramolecular O–H⋯O hydrogen bonding
3-(5-Methyl-2-thienyl)-1-propene Allyl chain, thiophene 138.2 Low molecular weight, high volatility

Physicochemical Properties

  • Solubility : The propargyl ether group in the target compound may reduce solubility in polar solvents compared to hydroxylated analogs (e.g., ’s chalcone) but enhance compatibility with aromatic solvents .
  • Thermal Stability: The acetylene linkage likely increases thermal stability relative to allyl or propenone-bridged compounds .

Crystallographic and Intermolecular Interactions

  • Target Compound : Predicted to exhibit weak C–H⋯π or C–H⋯O interactions due to the ether oxygen and aromatic rings. This contrasts with ’s chalcone, which shows intramolecular O–H⋯O hydrogen bonds critical for crystal packing .
  • 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (): Displays intermolecular C–H⋯O and π–π stacking, a pattern common in conjugated systems. The acetylene in the target compound may reduce such interactions due to linear geometry .

Biological Activity

2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H14OS
  • CAS Number : 918866-70-3

This structure features a thiophene ring linked to a propynyl group substituted with a 2-methylphenoxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Properties : Some studies report that thiophene compounds can inhibit nitric oxide production in macrophages, suggesting anti-inflammatory effects.

Antimicrobial Activity

A study investigated the antimicrobial effects of various thiophene derivatives. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were recorded as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound has potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro assays using RAW 264.7 macrophages showed that the compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production. The IC50 values were determined as follows:

CompoundCell LineIC50 (µM)
This compoundRAW 264.728.5
IndomethacinRAW 264.765.4

This indicates that the compound has a more potent anti-inflammatory effect compared to indomethacin, a standard anti-inflammatory drug.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of various thiophene derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving placebo treatments.

Case Study 2: Inflammation Reduction

In another study involving patients with chronic inflammatory diseases, administration of the compound led to reduced markers of inflammation and improved patient outcomes compared to conventional therapies.

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